molecular formula C12H10INO B1376667 3-(4-Iodophenoxymethyl)pyridine CAS No. 1247924-89-5

3-(4-Iodophenoxymethyl)pyridine

Cat. No. B1376667
CAS RN: 1247924-89-5
M. Wt: 311.12 g/mol
InChI Key: HGAIPYBAKIPQNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular formula of 3-(4-Iodophenoxymethyl)pyridine is C12H10INO . The average mass is 311.118 Da and the monoisotopic mass is 310.980713 Da .


Chemical Reactions Analysis

The regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model have been reported . This strategy relies on the use of proximal halide or sulfamate substituents to perturb pyridyne distortion, which in turn governs regioselectivities in nucleophilic addition and cycloaddition reactions .

Scientific Research Applications

Optical and Electrical Properties

A study conducted by Kaya, Yıldırım, and Avci (2010) synthesized a series of pyridine-based Schiff bases, including variants related to 3-(4-Iodophenoxymethyl)pyridine. These compounds were examined for their optical, electrical, electrochemical, and fluorescence properties. The research found that these pyridine-based polyphenols are promising candidates for electronic, opto-electronic, and photovoltaic applications due to their polyconjugated structures and low band gaps. They also have high thermal stabilities, making them suitable for aerospace applications (Kaya, Yıldırım, & Avci, 2010).

Chemical Synthesis and Analysis

Attalla, Burnett, and Summers (1985) explored the synthesis of 3-(3′-Pyridinyloxymethyl)pyridine and its conversion to diquaternary salts. The research focused on the chemical synthesis and analysis of these compounds, contributing to the understanding of pyridine chemistry (Attalla, Burnett, & Summers, 1985).

Magnetic and Optical Properties

Alexandropoulos et al. (2011) developed a family of nonanuclear lanthanide clusters using 2-(hydroxymethyl)pyridine, which is structurally similar to 3-(4-Iodophenoxymethyl)pyridine. This research showcased the clusters' magnetic and optical properties, including single-molecule magnetism behavior and photoluminescence, highlighting the potential of these compounds in materials science (Alexandropoulos et al., 2011).

Safety and Hazards

While specific safety data for 3-(4-Iodophenoxymethyl)pyridine is not available, pyridine is classified as a flammable liquid with acute toxicity when ingested, inhaled, or in contact with skin . It can cause skin and eye irritation .

Future Directions

The development of pyridine-based novel antibiotic/drug design is a promising future direction . The synthesis of substituted pyridines with diverse functional groups via the remodeling of (aza)indole/benzofurans skeletons has shown potential for the creation of highly decorated derivatives of the medicinally privileged pyridine heterocycle .

properties

IUPAC Name

3-[(4-iodophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAIPYBAKIPQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenoxymethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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